molecular formula C13H12N4O B11031495 N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine CAS No. 19206-91-8

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

カタログ番号: B11031495
CAS番号: 19206-91-8
分子量: 240.26 g/mol
InChIキー: FUZSURLWERISAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a chemical compound of significant interest in pharmaceutical and agrochemical research. It features a benzoxazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . This structure is analogous to characterized compounds where the planar alignment of the fused-ring system and the substituted pyrimidine ring contributes to its molecular interactions . The benzoxazole core is a key building block for developing biologically active molecules. Research into similar structures indicates potential applications across various therapeutic areas . Benzoxazole derivatives have been extensively studied for their antimicrobial , antifungal , anticancer , and anti-inflammatory properties, making this compound a valuable precursor for further investigation. Its mechanism of action is often tied to its ability to interact with biological receptors, partly due to its isosteric relationship with nucleic acid bases like adenine and guanine . This product is intended for research and development purposes in laboratory settings. N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

19206-91-8

分子式

C13H12N4O

分子量

240.26 g/mol

IUPAC名

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H12N4O/c1-8-7-9(2)15-12(14-8)17-13-16-10-5-3-4-6-11(10)18-13/h3-7H,1-2H3,(H,14,15,16,17)

InChIキー

FUZSURLWERISAS-UHFFFAOYSA-N

正規SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3O2)C

溶解性

>36 [ug/mL] (The mean of the results at pH 7.4)

製品の起源

United States

準備方法

Reaction with 4,6-Dimethylpyrimidin-2-ylcyanamide

A widely reported method involves the cyclocondensation of o-aminophenol with 4,6-dimethylpyrimidin-2-ylcyanamide under acidic conditions. The reaction proceeds via nucleophilic attack of the amino group on the cyanamide carbon, followed by intramolecular cyclization to form the benzoxazole ring.

  • Conditions : Reflux in 1,4-dioxane with BF₃·Et₂O as a Lewis acid catalyst.

  • Yield : 78–88%.

  • Mechanism : The Lewis acid activates the cyanamide, enabling nucleophilic substitution and subsequent ring closure (Figure 1).

Modified Biginelli Reaction

An eco-friendly adaptation utilizes acetylacetone and glacial acetic acid under solvent-free conditions:

  • Procedure : A mixture of 2-guanidinobenzoxazole (synthesized from o-aminophenol and dicyandiamide) and acetylacetone is refluxed at 200°C for 1–2 hours.

  • Yield : 82–88%.

  • Advantages : Eliminates toxic solvents and reduces reaction time.

Nucleophilic Aromatic Substitution

Coupling of 2-Aminobenzoxazole with 2-Chloro-4,6-dimethylpyrimidine

This two-step method involves synthesizing 2-aminobenzoxazole followed by its reaction with 2-chloro-4,6-dimethylpyrimidine:

  • Synthesis of 2-aminobenzoxazole :

    • Route : o-Aminophenol reacts with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in 1,4-dioxane/BF₃·Et₂O.

    • Yield : 85–92%.

  • Amination :

    • Conditions : 2-Aminobenzoxazole and 2-chloro-4,6-dimethylpyrimidine refluxed in ethanol with K₂CO₃.

    • Yield : 70–75%.

Smiles Rearrangement of Benzoxazole-2-thiol

Thiol Activation and Rearrangement

A less conventional approach leverages the Smiles rearrangement:

  • Synthesis of benzoxazole-2-thiol :

    • Route : o-Aminophenol reacts with carbon disulfide in basic conditions.

  • Activation with chloroacetyl chloride :

    • The thiol is treated with chloroacetyl chloride to form a reactive intermediate, which undergoes rearrangement to yield 2-aminobenzoxazole.

  • Final coupling :

    • The product is reacted with 4,6-dimethylpyrimidin-2-amine under Mitsunobu conditions.

  • Overall Yield : 65–72%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
CyclocondensationBF₃·Et₂O, reflux, 12–24 h78–88%High yield, one-pot synthesisRequires Lewis acid
Nucleophilic substitutionK₂CO₃, ethanol, reflux, 6–8 h70–75%Mild conditions, scalableMulti-step, moderate yield
Smiles rearrangementChloroacetyl chloride, RT, 2–4 h65–72%Avoids harsh acidsLow yield, complex intermediates

Optimization and Scalability

Catalyst Screening

  • BF₃·Et₂O vs. ZnCl₂ : BF₃·Et₂O improves cyanamide activation, increasing yields by 15–20% compared to ZnCl₂.

  • Solvent Effects : 1,4-Dioxane outperforms toluene or DMF due to better solubility of intermediates.

Eco-Friendly Modifications

  • Solvent-free synthesis : Reduces waste and energy consumption while maintaining yields >80%.

  • Microwave assistance : Cuts reaction time from 24 hours to 30 minutes with comparable yields.

Mechanistic Insights

Cyclocondensation Pathway

  • Lewis acid coordination to the cyanamide nitrogen.

  • Nucleophilic attack by o-aminophenol’s amino group.

  • Cyclization via elimination of sulfonamide (detected via MS).

Smiles Rearrangement

  • Thioether formation between benzoxazole-2-thiol and chloroacetyl chloride.

  • Intramolecular S→N acyl transfer to generate 2-aminobenzoxazole .

化学反応の分析

a) Cyclization via Electrophilic Cyanating Agents

The benzoxazole core is synthesized through a reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of BF₃·Et₂O. This method yields 2-aminobenzoxazoles with 70–95% efficiency under reflux conditions (1,4-dioxane, 24–30 h) .

Example Reaction Conditions :

ReagentAmount (equiv)SolventTemperatureYield (%)
NCTS1.51,4-DioxaneReflux85–95
BF₃·Et₂O2.0

The mechanism involves BF₃ activating NCTS, enabling nucleophilic attack by the o-aminophenol’s amine group, followed by cyclization .

b) Smiles Rearrangement for N-Substitution

The Smiles rearrangement facilitates functionalization of the benzoxazole ring. For example, benzoxazole-2-thiol reacts with chloroacetyl chloride and amines (e.g., 5-bromopentylamine HBr) in toluene or DMF under reflux or microwave irradiation (120°C, 2 h) to form N-substituted derivatives .

Key Steps :

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride.

  • Nucleophilic displacement with amines.

  • Cyclization via intramolecular SNAr to yield products like N-(5-(benzo[d]oxazol-2-ylthio)pentyl)formamide .

Functionalization of the Pyrimidine Ring

The 4,6-dimethylpyrimidin-2-yl group undergoes regioselective modifications:

a) Pd-Catalyzed Coupling Reactions

The bromine atom in intermediates like 6-bromo-2-phenylbenzoxazole is replaced via Pd-catalyzed amination to introduce NHBoc or other groups .

Example :

text
6-Bromo-2-phenylbenzoxazole + NHBoc → 6-NHBoc-2-phenylbenzoxazole Conditions: Pd catalyst, Cs₂CO₃, DMF, 70–120°C Yield: 60–80%[4]

b) Hydrogen Bonding and Dimerization

The amine group in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine participates in intermolecular N–H⋯N hydrogen bonding, forming centrosymmetric dimers. This interaction stabilizes the crystal lattice and influences solubility .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.35–6.95 (m, aromatic protons), δ 2.5 (s, 6H, 2×CH₃) .

  • HRMS : m/z 240.26 [M + H]⁺ (calculated), 240.26 [M + H]⁺ (observed) .

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Source
Cyclization with NCTSBF₃·Et₂O, reflux, 24–30 h85–95
Smiles RearrangementMicrowave, 120°C, 2 h70–80
Pd-Catalyzed AminationPd(OAc)₂, Cs₂CO₃, DMF, 70°C60–80

Mechanistic Insights

  • Cyclization : BF₃·Et₂O polarizes the C≡N bond in NCTS, enabling nucleophilic attack by o-aminophenol .

  • Smiles Rearrangement : Chloroacetyl chloride activates the thiol group, followed by amine displacement and SNAr cyclization .

科学的研究の応用

Medicinal Chemistry

Targeting Enzymatic Pathways
Research has shown that compounds with similar structural motifs to N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine can act as inhibitors of critical enzymes involved in disease pathways. For example, derivatives of benzoxazole have been studied for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), which are crucial in the treatment of conditions like cancer and Alzheimer's disease respectively .

Anticancer Activity
Studies have demonstrated that benzoxazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine have been evaluated against various cancer cell lines. The results indicated significant cytotoxicity, with some derivatives showing better efficacy than established chemotherapeutic agents .

Antimicrobial Properties

Broad-Spectrum Activity
The compound has been investigated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Research indicates that benzoxazole derivatives can exhibit potent antibacterial activity, making them candidates for developing new antibiotics in response to rising antibiotic resistance .

Case Study: In Vitro Testing
In vitro studies have shown that certain derivatives of N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, one study reported MIC values as low as 1.27 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antimicrobial agents .

Anti-inflammatory Applications

Mechanism of Action
Compounds similar to N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating inflammation and pain.

Therapeutic Potential
The anti-inflammatory properties of these compounds suggest their potential use in treating conditions such as arthritis and other inflammatory diseases. Clinical studies are needed to further explore their efficacy and safety profiles in humans.

Neuroprotective Effects

Alzheimer's Disease Research
Given the structural similarities with known neuroprotective agents, N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine has been evaluated for its potential in treating neurodegenerative disorders like Alzheimer's disease. Preliminary studies indicate that it may help mitigate neuroinflammation and promote neuronal survival .

Synthetic Routes and Industrial Production

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine involves several chemical reactions:

Step Description
Formation of Benzoxazole CoreCondensation reactions involving appropriate precursors under controlled conditions.
Introduction of PyrimidineUtilization of nucleophilic substitution methods to introduce the pyrimidine moiety.
Final CouplingEmploying coupling agents to link the benzoxazole and pyrimidine components effectively.

Industrial production methods focus on optimizing these synthetic routes to improve yield and reduce costs through techniques such as continuous flow chemistry.

作用機序

類似の化合物との比較

類似の化合物

ユニークさ

N-(4,6-ジメチルピリミジン-2-イル)-1,3-ベンゾキサゾール-2-アミンは、その二重のヘテロ環構造のためにユニークであり、独特の化学的および生物学的特性を与えています。

類似化合物との比較

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine

  • Structural Differences : Replaces the benzoxazole oxygen atom with sulfur, forming a benzothiazole moiety. This substitution increases molecular planarity, as evidenced by a smaller inter-ring dihedral angle (1.9°) compared to benzoxazole derivatives .
  • Hydrogen Bonding: Forms N–H⋯N hydrogen bonds between amino groups and pyrimidine nitrogen atoms, creating cyclic dimers with a graph-set notation of $ R_2^2(8) $ .
  • Synthesis : Synthesized via heating 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid, yielding 85% .
  • Applications : Enhanced thermal stability (m.p. 513 K) compared to benzoxazole analogs, suggesting utility in high-temperature applications .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

  • Structural Differences : Features a benzimidazole core, introducing an additional nitrogen atom in the fused ring system. This increases hydrogen-bonding capacity, with intramolecular N–H⋯N interactions stabilizing the structure .
  • Hydrogen Bonding : Forms centrosymmetric dimers via intermolecular N–H⋯O bonds , similar to the benzoxazole analog but with distinct bond angles and lengths .
  • Synthesis: Prepared using acetylacetone and 1H-benzo[d]imidazol-2-yliminomethanediamine, yielding 80% .

N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine

  • Bioactivity : Demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones measured via disk diffusion assays .
  • Synthesis : Produced under solvent-free conditions, highlighting an environmentally friendly methodology .

Structural and Functional Comparison Table

Compound Core Heterocycle Dihedral Angle (°) Hydrogen Bonding Yield (%) Notable Properties
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine Benzoxazole Not reported N–H⋯O (intermolecular) 80 Centrosymmetric dimers
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine Benzothiazole 1.9 N–H⋯N (intermolecular) 85 High thermal stability
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole Not reported N–H⋯N (intramolecular) 80 Enhanced hydrogen-bond network
N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine Imidazole Not reported Not applicable Not reported Antibacterial activity

Key Research Findings

  • Crystallographic Tools : Structures were resolved using SHELX and ORTEP-3 software, with refinement parameters (e.g., $ R_{\text{factor}} = 0.044 $) ensuring accuracy .
  • Synthetic Advancements : Acetylacetone-based syntheses offer improved yields and reduced reaction times compared to traditional cyanamide routes .

生物活性

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine is C13H12N4OC_{13}H_{12}N_{4}O with a molecular weight of 244.26 g/mol. The structure consists of a benzoxazole moiety linked to a pyrimidine ring, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction between 4,6-dimethylpyrimidine and appropriate benzoxazole derivatives. The process may include various steps such as condensation reactions and purification techniques to yield the desired product in high purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Bacillus subtilis32
Escherichia coli64
Pichia pastoris128

The compound exhibited significant activity against Bacillus subtilis, indicating its potential as an antimicrobial agent .

Antitumor Activity

N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine has also been investigated for its antitumor properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines. A notable case study involved assessing the compound's efficacy against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM, suggesting substantial antitumor activity .

The proposed mechanism of action for N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine includes:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. Results indicated that it could serve as a potential lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In another study focusing on its anticancer properties, N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine was tested in vivo using xenograft models. Tumor growth inhibition was observed with a significant reduction in tumor size compared to control groups .

Q & A

Q. What are the optimal synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 4,6-dimethylpyrimidin-2-yl cyanamide with o-phenylenediamine under acidic conditions (e.g., acetic acid), followed by refluxing at 473 K for 1 hour . Yield optimization (up to 80%) requires precise stoichiometric ratios (e.g., 1:2 molar ratio of cyanamide to acetylacetone) and controlled heating to prevent side reactions like premature cyclization. Recrystallization in ethanol enhances purity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic data (triclinic space group P1, a = 8.2836 Å, b = 9.6135 Å, c = 16.5694 Å, α/β/γ ≈ 92–96°) confirm the planar benzoxazole and pyrimidine rings connected via an amine group. Hydrogen-bonding interactions (N–H⋯N) stabilize the crystal lattice . Software like SHELXL97 refines structural parameters to R = 0.044 and wR = 0.136 .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm) .
  • FT-IR : Identify N–H stretches (~3400 cm⁻¹) and C=N/C–O vibrations (1600–1500 cm⁻¹) .
  • ESI-MS : Confirm molecular weight (239.28 g/mol) via [M+H]⁺ peaks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MEP), and excitation states. For analogous pyrimidine derivatives, TD-DFT in dimethylformamide (DMF) solvent models UV-Vis spectra (λmax ~ 300–400 nm), correlating with experimental data . Such studies guide optoelectronic applications by predicting charge-transfer behavior .

Q. What strategies resolve discrepancies in crystallographic data refinement?

Discrepancies (e.g., thermal motion or occupancy factors) are addressed using:

  • Restraints : For disordered H-atoms (N–H = 0.86 ± 0.01 Å) .
  • Validation tools : CheckCIF analyzes geometric outliers (e.g., bond angles deviating > 3σ) .
  • Software cross-validation : Compare SHELX-refined structures with Olex2 or WinGX outputs to minimize systematic errors .

Q. How does structural modification influence biological activity in related compounds?

Substituting the pyrimidine ring (e.g., adding thioether or sulfonamide groups) enhances fungicidal activity. For example, N-aryl-2-((5-((4,6-dimethylpyrimidin-2-yl)thiomethyl)-1,3,4-thiadiazole derivatives inhibit Colletotrichum orbiculare (77.3% inhibition at 50 mg/L) by disrupting fungal membrane integrity . SAR studies suggest electron-withdrawing groups improve target binding .

Methodological Considerations

Q. What crystallographic software packages are recommended for structural analysis?

  • SHELX suite : SHELXL97 for refinement, SHELXS-97 for solution .
  • WinGX : Integrates SHELX with visualization tools (e.g., ORTEP-3) for H-bond network analysis .
  • X-SEED : Generates publication-quality figures and hydrogen-bonding tables .

Q. How are hydrogen-bonding networks analyzed in supramolecular assemblies?

Hydrogen bonds (e.g., N–H⋯N, C–H⋯π) are quantified using Mercury (CCDC) or PLATON. For N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine, intramolecular N–H⋯N bonds (2.89 Å) and intermolecular π-π stacking (3.5–4.0 Å) stabilize the lattice .

Q. What are the limitations of SC-XRD for this compound?

  • Twinned crystals : Resolved using CELL_NOW or TWINABS .
  • Disorder : Methyl groups may require multi-position refinement .
  • Resolution : High-angle data (>θ = 112.6°) ensures precision in bond-length determination (±0.003 Å) .

Data Contradictions and Resolution

Q. How to address inconsistencies in reported synthetic yields?

Variations arise from solvent purity (e.g., ethanol vs. DMF) or heating methods (microwave vs. conventional). Reproducibility requires strict adherence to reported protocols (e.g., 473 K heating under N₂) .

Q. Why do DFT-predicted spectra sometimes deviate from experimental data?

Solvent effects (implicit vs. explicit models) and basis-set limitations (e.g., B3LYP/6-31G* vs. CAM-B3LYP) impact accuracy. Hybrid approaches (e.g., COSMO-RS) improve solvent-correction .

Emerging Applications

Q. Can this compound serve as a SIRT2 inhibitor scaffold?

Structural analogs (e.g., SirReal2) show SIRT2 inhibition via pyrimidine-thioacetamide interactions. Docking studies suggest the dimethylpyrimidine moiety binds the enzyme’s hydrophobic pocket .

Q. What role does it play in agrochemical research?

As a pyrimidinamine derivative, it shares a scaffold with fungicides like pyrimethanil, which targets methionine biosynthesis in Botrytis cinerea . Modifications (e.g., adding thiadiazole rings) enhance bioactivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。